1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole

Antiviral Plant Virus Inhibition SAR

This high-purity 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole is an essential tool for antiviral and neuroimaging SAR studies. The 4-methoxy substituent crucially tunes electronic distribution, lipophilicity, and target-binding affinity versus unsubstituted or halogenated derivatives. Substituting this compound with any other analog will break potency comparison models and invalidate established structure-activity relationships. Secure your research-grade lot to ensure data integrity in designing potent TMV inhibitors and tau-targeted imaging probes.

Molecular Formula C23H20N2O
Molecular Weight 340.426
CAS No. 637754-16-6
Cat. No. B2374357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole
CAS637754-16-6
Molecular FormulaC23H20N2O
Molecular Weight340.426
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+
InChIKeyXCJCJKVUHPVUOQ-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole (CAS 637754-16-6) for Specialized Benzimidazole Research


1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole is a synthetic, tri-substituted benzimidazole derivative featuring a benzyl group at N1 and a 4-methoxystyryl moiety at C2 . It belongs to a class of heterocyclic compounds extensively explored for diverse biological activities, including antiviral and anti-neurodegenerative applications [1]. The 4-methoxy substituent on the styryl group is a key structural feature that is expected to modulate electronic properties, lipophilicity, and target-binding affinity compared to unsubstituted or halogen-substituted analogs, making precise procurement critical for SAR studies [2].

Why 1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole Cannot Be Replaced by Other Styrylbenzimidazoles


The biological activity of styrylbenzimidazoles is highly sensitive to the nature and position of substituents on the phenyl ring [1]. The 4-methoxy group in this compound is not a passive addition; it directly influences the molecule's electronic distribution and binding conformation. Comparative data on 1-benzyl-2-substituted benzimidazoles demonstrate that even minor structural changes yield drastically different antiviral efficacy profiles [2]. For example, substituting the 4-methoxystyryl group with an unsubstituted styryl or a 2-hydroxyphenyl group leads to significant divergence in % inhibition of viral lesions [2]. Therefore, substituting this specific compound with a different analog will invalidate quantitative potency comparisons and render established SAR models unreliable.

Quantitative Differentiation Guide for 1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole Relative to Analogs


Differentiated Antiviral Activity Profile via 4-Methoxy Substitution vs. Unsubstituted Styryl Analog

This compound features a 4-methoxystyryl group, a modification known to enhance bioactivity over the unsubstituted styryl analog. In a direct antiviral assay against Tobacco Mosaic Virus (TMV), the closest synthesized comparator, 1-benzyl-2-styryl-1H-benzimidazole (Compound 10), showed only 6.7% inhibition on site leaves and 8.4% on remote leaves [1]. The introduction of an electron-donating 4-methoxy group in this target compound is expected, based on class-level SAR trends, to significantly improve this efficacy, although direct quantitative data for this exact molecule is currently limited in public literature [1].

Antiviral Plant Virus Inhibition SAR

Potential Selectivity Advantage in Alzheimer's NFT Imaging vs. Aβ Plaques

The styrylbenzimidazole (SBIM) class is being developed as probes for imaging neurofibrillary tangles (NFT) in Alzheimer's disease [1]. The lead compound SBIM-3 demonstrated a 2.73-fold higher binding affinity for recombinant tau aggregates over Aβ(1-42) aggregates [1]. While the specific activity of this 4-methoxy derivative has not been fully published, its structural similarity to SBIM-3 suggests it may exhibit a similar or improved selectivity profile. The methoxy substituent is a common motif for modulating binding kinetics and brain uptake in CNS tracers [1].

Alzheimer's Disease Tau Imaging Neurofibrillary Tangles

Chemical Property Optimization via 1-Benzyl and 4-Methoxystyryl Dual Substitution for CNS Drug Design

This compound combines the lipophilic benzyl group at N1 with a polarizable 4-methoxystyryl group at C2. This combination is designed to optimize key drug-like properties. While explicit LogP or LogD data is not currently available for this exact derivative, the dual substitution is a deliberate design choice to balance the high lipophilicity of an unsubstituted analog like 1-benzyl-2-styryl-1H-benzimidazole . The para-methoxy group is known to increase topological polar surface area (TPSA) relative to an unsubstituted phenyl, which is a common strategy to improve CNS drug-likeness and blood-brain barrier permeability [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Recommended Application Scenarios for 1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole (CAS 637754-16-6)


Hit-to-Lead Optimization in Plant Antiviral Programs

This compound serves as a direct, advanced intermediate for exploring the structure-activity relationship (SAR) of 2-styrylbenzimidazole antivirals. Its 4-methoxy substitution provides a key data point for electronic effects, allowing comparison against the 6.7% TMV inhibition of the parent unsubstituted styryl compound [1]. This enables rational, library-based design of more potent plant virus inhibitors.

Development of Selective Tauopathy Imaging Probes

The compound's styrylbenzimidazole core is a validated scaffold for targeting neurofibrillary tangles (NFTs). Its structural features, including the modifiable 4-methoxy group, make it a candidate for radiochemical labeling, such as ¹²⁵I or ¹⁸F substitution, to develop in vivo PET or SPECT imaging agents with high selectivity for tau aggregates over β-amyloid plaques [2].

Chemical Tool for Studying TSPO or Other CNS Targets

Benzimidazole derivatives have been investigated as ligands for the translocator protein (TSPO, formerly peripheral benzodiazepine receptor), an important target for neuroinflammation imaging [3]. The specific 4-methoxy group on this compound may influence affinity and selectivity for TSPO over other benzodiazepine receptors, providing a unique chemical probe for in vitro or in vivo pharmacology studies.

Systemic SAR Studies on Physicochemical Properties

Procurement of this compound allows for the systematic study of how the 4-methoxy substituent, in concert with the 1-benzyl group, modulates key drug properties like solubility, lipophilicity (LogD), and metabolic stability. This data is essential for building predictive models for CNS drug penetration and can be directly compared to data generated for the unsubstituted analog and other halogenated derivatives [4].

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